Pentamethylbenzaldehyde

Descripción general

Descripción

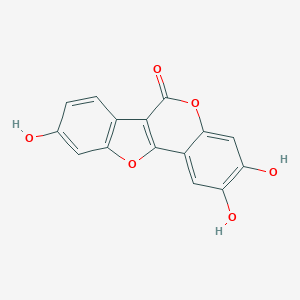

Pentamethylbenzaldehyde is a multifunctional aromatic compound characterized by the presence of multiple phenyl groups and an aldehydic function. It is a derivative of benzaldehyde, where additional phenyl groups are introduced to the benzene ring. The synthesis of pentaphenylbenzaldehyde, a related compound, has been achieved through the addition of tetraphenylcyclopenta-2,4-dien-1-one to ethylene glycol acetal of cinnamaldehyde, followed by oxidation and hydrolysis . This compound's structure was confirmed using various spectroscopic methods, including NMR, IR, UV-Vis, and elemental analysis.

Synthesis Analysis

The synthesis of substituted benzaldehydes, including those with multiple substituents on the benzene ring, often involves palladium-catalyzed C-H activation. For example, substituted 2-bromobenzaldehydes were synthesized from benzaldehydes using a selective palladium-catalyzed ortho-bromination, with O-methyloxime serving as a directing group . Another approach to modifying benzaldehydes is the transformation of pentafluorobenzaldehyde into various derivatives, such as 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes, through nucleophilic substitution in the presence of inorganic fluorides .

Molecular Structure Analysis

The molecular structure of pentamethylbenzaldehyde and its derivatives is characterized by the presence of substituents on the benzene ring, which can significantly influence the compound's reactivity and physical properties. The structure of pentaphenylbenzaldehyde was elucidated using spectroscopic techniques, providing insights into the electronic and steric effects of the phenyl groups .

Chemical Reactions Analysis

Pentamethylbenzaldehyde and its derivatives can undergo various chemical reactions, including nucleophilic substitutions, nucleophilic additions to the aldehydic function, and cyclization reactions . For instance, pentafluorobenzaldehyde has been used in the synthesis of porphyrins and other cyclic compounds through reactions such as the solvent-free condensation with pyrrole . Additionally, reactions involving the carbonyl group of pentafluorobenzaldehyde have led to the formation of derivatives like pentafluorostilbene, pentafluorocinnamic acid, and acetals .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentamethylbenzaldehyde derivatives are influenced by the nature and position of substituents on the benzene ring. For example, the introduction of electron-withdrawing fluorine atoms in pentafluorobenzaldehyde enhances its reactivity in nucleophilic substitution reactions . The presence of multiple phenyl groups in pentaphenylbenzaldehyde affects its solubility and reactivity, as seen in the synthesis and characterization of the compound . The unique properties of these compounds have led to their application in various fields, including organic synthesis, analytical chemistry, and materials science .

Aplicaciones Científicas De Investigación

Electronic Effects on Photoenolization

- Substituent Electronic Effects : Pentamethylbenzaldehyde demonstrates significant variations in the lifetimes of (Z)-photoenols, influenced by substituents that exert mesomeric and inductive effects. These variations highlight the role of electronic factors and hydrogen bonding in broadening the chemistry based on photoenolization. Additionally, pentamethylbenzaldehyde exhibits dramatic shifts in absorption properties, indicating its potential in photochemical applications (Koner, Singhal, Nau, & Moorthy, 2005).

Application in Organic Synthesis

- Synthetic Applications : Pentamethylbenzaldehyde is involved in various organic synthesis processes. For example, its reactivity and chemical properties have made it a valuable component in the synthesis and spectroscopic analysis of cyclic acetals and other organic compounds (Collard, Jones, & Kriegel, 2001).

Role in Nitration Reactions

- Intermediate in Nitration : During the nitration of hexamethylbenzene to dinitroprehnitene, pentamethylbenzaldehyde has been identified as an intermediate product. The understanding of its role in this reaction contributes to the knowledge of nitration mechanisms and the formation of various nitro compounds (Suzuki, 1970).

Use in Solid Phase Organic Synthesis

- Linkers for Solid Phase Synthesis : Pentamethylbenzaldehyde derivatives, such as benzaldehyde-based linkers, have been explored for their utility in solid phase organic synthesis. These linkers facilitate the synthesis of secondary amides, underscoring their potential in the development of new synthetic methodologies (Swayze, 1997).

Involvement in Catalytic Processes

- Catalytic Reactions : Pentamethylbenzaldehyde has been studied in the context of Heck coupling reactions, where its properties are utilized in understanding and optimizing catalytic processes. This has implications for the development of more efficient and selective catalytic systems (Rosner, Le Bars, Pfaltz, & Blackmond, 2001).

Safety and Hazards

Propiedades

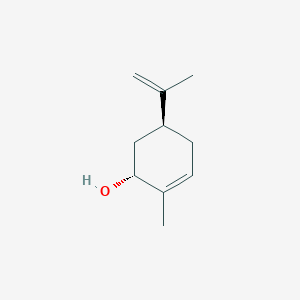

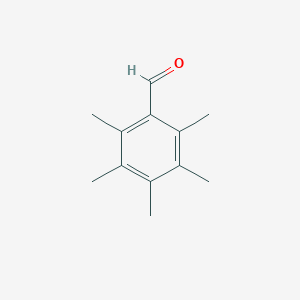

IUPAC Name |

2,3,4,5,6-pentamethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOZGGOKRKSHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294841 | |

| Record name | Pentamethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentamethylbenzaldehyde | |

CAS RN |

17432-38-1 | |

| Record name | 17432-38-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentamethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentamethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Pentamethylbenzaldehyde influence its fragmentation under electron impact?

A1: Pentamethylbenzaldehyde undergoes a unique fragmentation pattern upon electron impact. Research has shown that the molecule undergoes a vinylogous α-cleavage, leading to the loss of a methyl radical []. This process is driven by the stability of the resulting fragment ion. Rearrangements within the molecule have been ruled out as contributing to this fragmentation pathway [].

Q2: How do substituents on the benzene ring affect the photochemical properties of Pentamethylbenzaldehyde?

A2: Substituents significantly influence the lifetime and absorption spectra of the (Z)-photoenols formed upon irradiation of Pentamethylbenzaldehyde and its derivatives []. For instance, electron-withdrawing groups like cyano groups increase the lifetime of the (Z)-photoenol, while electron-donating groups like methyl groups decrease it. This difference is attributed to the mesomeric and inductive effects of the substituents []. Additionally, the absorption maxima of these photoenols shift depending on the electronic nature of the substituents, highlighting the impact of substitution on their photophysical properties [].

Q3: What is the significance of Pentamethylbenzaldehyde in the synthesis of Dinitroprehnitene?

A3: Pentamethylbenzaldehyde has been identified as an intermediate in the nitration of Hexamethylbenzene to Dinitroprehnitene []. This complex reaction involves multiple steps and produces a mixture of products, including various nitro compounds, nitrates, and ethers. The presence of Pentamethylbenzaldehyde provides insight into the reaction mechanism and highlights the potential for side reactions and by-product formation during this nitration process [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.